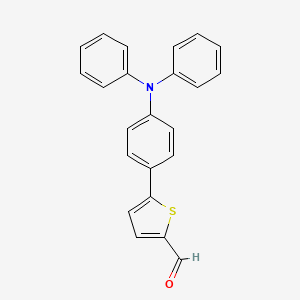

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Descripción general

Descripción

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPA-TC) is a compound belonging to the family of thiophene-2-carbaldehydes. This compound has been studied for its potential applications in the field of chemistry and biochemistry. It has been used for a variety of purposes, including as a precursor for the synthesis of a range of other compounds, as an antioxidant, and as a reagent in organic synthesis. In addition, it has been studied for its potential applications in the field of medicine and pharmacology.

Aplicaciones Científicas De Investigación

Covalent Organic Frameworks (COFs)

DPAPTA serves as a formyl functional ligand linker for COFs . Its aldehyde group is ideal for forming double bond π-bridges with amines through condensation reactions. This property is crucial for the construction of COFs, which are highly ordered, porous, and crystalline materials with potential applications in gas storage, separation, catalysis, and sensing.

Aggregation Induced Emission (AIE)

Derived from DPAPTA, the AIE two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability . AIETP nanoparticles exhibited excellent two-photon cross-section and in vivo stability, along with great cell permeability and biocompatibility.

Mitochondria-Targeting Photosensitizers

A mitochondria-anchoring photosensitizer, TTVPHE , also derived from DPAPTA, showed AIE characteristics for efficient ablation of extrahepatic cholangiocarcinoma cells . TTVPHE exhibited fast cell penetration, selective mitochondria-targeting abilities, and excellent reactive oxygen species (ROS) generation under visible light irradiation.

Cyanide Ion Detection

The triphenylamine-thiophene conjugated with benzothiazole derivative fluorescent probe TP-1 indicated a visible color change from dark yellow to colorless and an increase in fluorescence intensity after the addition of cyanide anions . The detection limit for cyanide ions by TP-1 was found to be 4.24 x 10^-8 M, showcasing its potential for environmental monitoring and safety applications.

Near-Infrared (NIR) Imaging

DPAPTA-based AIE luminogen (AIEgen) can specifically light up the cell membrane without the need for a washing procedure . The staining process is ultrafast and easy to operate, performed by simply shaking the culture with cells at room temperature for a few seconds after the addition of the AIEgen.

Organic Light Emitting Diodes (OLEDs)

DPAPTA derivatives have been explored for their application in OLEDs due to their AIE properties and the ability to emit in the NIR region . This makes them suitable for creating more efficient and stable OLED displays with potential uses in various electronic devices.

Dye-Sensitized Solar Cells (DSSCs)

Compounds derived from DPAPTA have been investigated for their use in DSSCs . Their donor-acceptor-donor (D-A-D) configuration is beneficial for the design of organic dyes that can improve the efficiency of solar energy conversion.

Electrocatalytic Hydrogen Production

DPAPTA-related compounds have shown promise in electrocatalytic hydrogen production . Their unique electronic properties facilitate the catalytic process, which is essential for the development of sustainable energy solutions.

Mecanismo De Acción

Target of Action

It has been used as a mitochondria-anchoring photosensitizer , suggesting that it may interact with mitochondrial components.

Mode of Action

The compound is known to have a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage (Voc) .

Biochemical Pathways

Given its role as a mitochondria-anchoring photosensitizer , it may be involved in pathways related to energy production and apoptosis.

Result of Action

As a mitochondria-anchoring photosensitizer, it may induce apoptosis or other cellular changes .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be kept in a dark place and under an inert atmosphere . The compound’s stability and efficacy may also be affected by temperature, as it has a predicted boiling point of 538.8±45.0 °C .

Propiedades

IUPAC Name |

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDKNZISWUVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594040 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | |

CAS RN |

291279-14-6 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

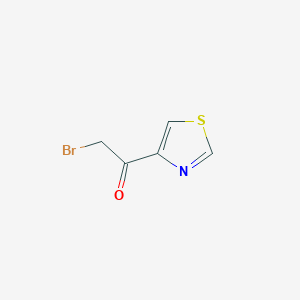

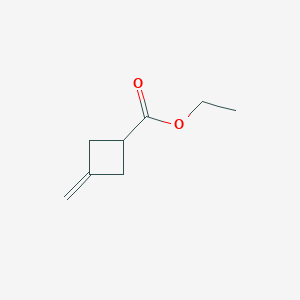

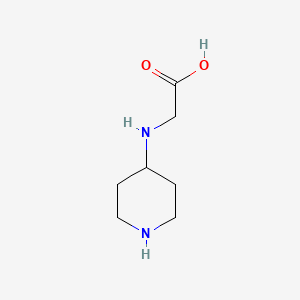

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)